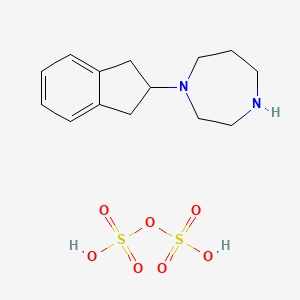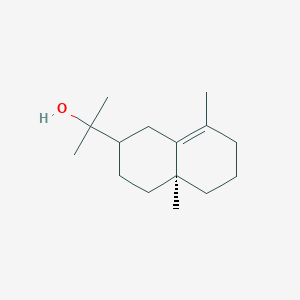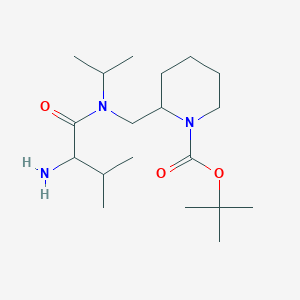
tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring, an amino group, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available materials. The process often includes the protection of functional groups, formation of the piperidine ring, and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include tert-butyl (dimethyl)silyl chloride, n-BuLi, and DMF .
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This approach allows for efficient and scalable synthesis, which is crucial for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group and the piperidine ring makes it a versatile compound in organic synthesis.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with proteins makes it a candidate for drug discovery and development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structure allows for the modification of pharmacokinetic properties, making it a valuable scaffold for the design of new drugs .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and fine chemicals. Its versatility and reactivity make it an important intermediate in the production of high-value products .
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The piperidine ring and the tert-butyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-((tosyloxy)-methyl)piperidine-1-carboxylate
- tert-Butyl 4-cyano-4-((tosyloxy)-methyl)piperidine-1-carboxylate
- tert-Butyl 4-((methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate stands out due to its specific combination of functional groups and stereochemistry.
Propriétés
Formule moléculaire |
C19H37N3O3 |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
tert-butyl 2-[[(2-amino-3-methylbutanoyl)-propan-2-ylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H37N3O3/c1-13(2)16(20)17(23)22(14(3)4)12-15-10-8-9-11-21(15)18(24)25-19(5,6)7/h13-16H,8-12,20H2,1-7H3 |
Clé InChI |
UCWTTXUCBCVIQG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC1CCCCN1C(=O)OC(C)(C)C)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)


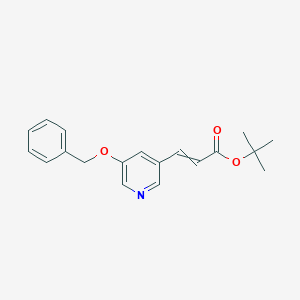
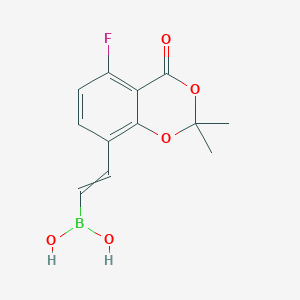
![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
![2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)
![3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone](/img/structure/B14788098.png)
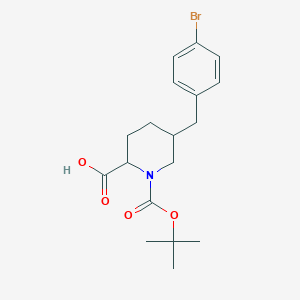
![6-chloro-3a,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B14788105.png)
![tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B14788110.png)
![Ethyl 2-(cyanomethyl)-3-[2-nitro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]prop-2-enoate](/img/structure/B14788114.png)
